REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH:6](C)[C:7](C1C=CC(OCCCCl)=CC=1)=[O:8])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CC#N.C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][CH2:6][CH:7]=[O:8])[CH3:2] |f:1.2.3|
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Name
|
4-[4-(3-chloro-propoxy)-phenyl]-3-methyl-4-oxo-butyric acid ethyl ester
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Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(=O)C1=CC=C(C=C1)OCCCCl)C)=O
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
(R)-methyl-pyrrolidinium benzenesulfonate
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with methylene chloride
|
Type
|
WASH
|
Details
|
the combined organics was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide a crude material
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by ISCO (80 g siliga gel column) chromatography
|
Type
|
CUSTOM
|
Details
|
to afford a pure product
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 293% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |